5-Ethylidene-2-phenylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylidene-2-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C13H12O It is a derivative of cyclopentenone, featuring an ethylidene group and a phenyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2-phenylcyclopent-2-en-1-one typically involves the aldol condensation reaction. One common method is the reaction between benzaldehyde and ethylidene cyclopentanone under basic conditions. The reaction proceeds as follows:
Reactants: Benzaldehyde and ethylidene cyclopentanone.
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethylidene-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenylcyclopentanone or phenylcyclopentanoic acid.
Reduction: Formation of phenylcyclopentanol or ethylcyclopentane.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
5-Ethylidene-2-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethylidene-2-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Cyclopentenone Derivatives: Compounds with similar cyclopentene rings but different substituents.
Uniqueness
5-Ethylidene-2-phenylcyclopent-2-en-1-one is unique due to its combination of an ethylidene group and a phenyl group on the cyclopentene ring
Properties
CAS No. |
89868-72-4 |
---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-ethylidene-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H12O/c1-2-10-8-9-12(13(10)14)11-6-4-3-5-7-11/h2-7,9H,8H2,1H3 |
InChI Key |
PHPBNNREYDZIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.